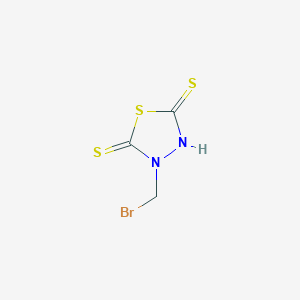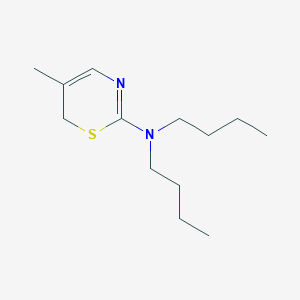
N,N-Dibutyl-5-methyl-6H-1,3-thiazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dibutyl-5-methyl-6H-1,3-thiazin-2-amine: is a heterocyclic compound that contains nitrogen and sulfur atoms within its structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-5-methyl-6H-1,3-thiazin-2-amine can be achieved through various methods. One common approach involves the reaction of an aromatic aldehyde with o-aminothiophenol and isocyanide under visible light illumination in aqueous ethanol at room temperature. This method is eco-friendly and does not require the use of metals .
Industrial Production Methods
the principles of green chemistry, such as the use of visible light and metal-free conditions, are likely to be employed to ensure sustainable and efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dibutyl-5-methyl-6H-1,3-thiazin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Applications De Recherche Scientifique
N,N-Dibutyl-5-methyl-6H-1,3-thiazin-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mécanisme D'action
The mechanism of action of N,N-Dibutyl-5-methyl-6H-1,3-thiazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dibutyl-5-methyl-6H-1,3-thiazin-2-amine: shares structural similarities with other thiazine derivatives, such as:
Uniqueness
What sets this compound apart from other similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties.
Propriétés
Numéro CAS |
89996-30-5 |
|---|---|
Formule moléculaire |
C13H24N2S |
Poids moléculaire |
240.41 g/mol |
Nom IUPAC |
N,N-dibutyl-5-methyl-6H-1,3-thiazin-2-amine |
InChI |
InChI=1S/C13H24N2S/c1-4-6-8-15(9-7-5-2)13-14-10-12(3)11-16-13/h10H,4-9,11H2,1-3H3 |
Clé InChI |
KPISCMBQMRCXAW-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)C1=NC=C(CS1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-({[(4-tert-Butylcyclohexyl)oxy]carbonyl}oxy)benzoic acid](/img/structure/B14373975.png)

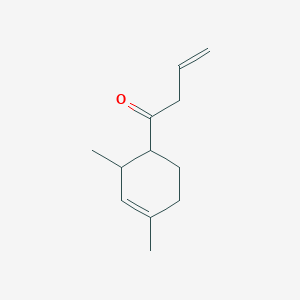

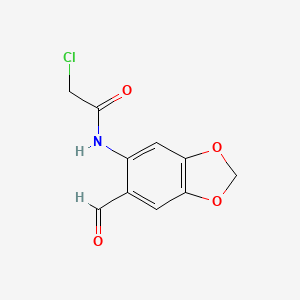


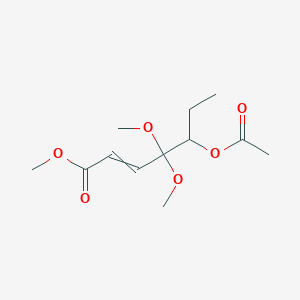
![2-(3-Methylnaphthalen-2-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14374016.png)


![2H-4,7-Methano[1,3]dioxolo[4,5-d]oxepine](/img/structure/B14374031.png)
